molecular formula C23H20ClFN2O4 B257580 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B257580
M. Wt: 442.9 g/mol
InChI Key: SLHOLPHIICOORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione, also known as CFP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFP belongs to the class of chromenopyrroles, which have been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and antifungal properties.

Mechanism of Action

The mechanism of action of 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione is not fully understood; however, studies have suggested that 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione exerts its biological activity by targeting multiple signaling pathways. 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione has been shown to exhibit various biochemical and physiological effects. Studies have shown that 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione induces cell cycle arrest and apoptosis in cancer cells. 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione has also been shown to inhibit the growth and invasion of cancer cells. Furthermore, 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. Additionally, 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione has been shown to exhibit antifungal activity by inhibiting the growth of fungal cells.

Advantages and Limitations for Lab Experiments

7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione has several advantages for lab experiments, including its high yield and purity, as well as its potent biological activity. Furthermore, 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione has been shown to exhibit activity against various cancer cell lines, making it a useful tool for studying cancer biology. However, the limitations of 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione include its limited solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the study of 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione. One potential direction is to investigate the use of 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione in combination with other anticancer agents to enhance its therapeutic efficacy. Another direction is to study the use of 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione in animal models of cancer and inflammation to determine its in vivo efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione could facilitate its use in future research.

Synthesis Methods

The synthesis of 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-bromoethylmorpholine to obtain the intermediate compound. The intermediate compound is then reacted with 7-chloro-3,4-dihydro-2H-chromen-2-one to obtain 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione. The synthesis of 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione has been optimized to obtain a high yield and purity of the compound.

Scientific Research Applications

7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and fungal infections. Studies have shown that 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione has been shown to exhibit antifungal activity against various fungal species, including Candida albicans.

properties

Product Name

7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C23H20ClFN2O4

Molecular Weight

442.9 g/mol

IUPAC Name

7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H20ClFN2O4/c24-15-3-6-18-17(13-15)21(28)19-20(14-1-4-16(25)5-2-14)27(23(29)22(19)31-18)8-7-26-9-11-30-12-10-26/h1-6,13,20H,7-12H2

InChI Key

SLHOLPHIICOORZ-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F

Canonical SMILES

C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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